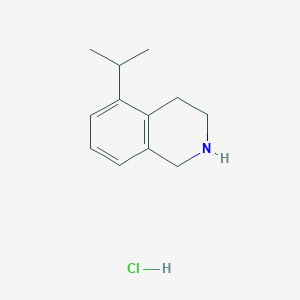
5-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
The compound is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines . They are often used in medicinal chemistry due to their bioactive properties .
Molecular Structure Analysis
The molecular structure of similar compounds often consists of a central nitrogen atom bonded to various alkyl groups . The exact structure would depend on the specific substituents in the compound.Chemical Reactions Analysis
Again, while specific reactions involving “5-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride” are not available, similar compounds often undergo reactions like nucleophilic substitution, elimination, and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, similar compounds like diisopropylethylamine are colorless liquids that are miscible with water and flammable .Scientific Research Applications
Synthesis and Antimalarial Activity
Tetrahydroisoquinoline derivatives have been synthesized and studied for their antimalarial activity. Research demonstrates that certain derivatives exhibit significant potency against resistant strains of Plasmodium berghei, encouraging clinical trials due to their excellent activity in primate models and favorable pharmacokinetic properties (Werbel et al., 1986).
Neuropharmacology and Epilepsy Treatment
Derivatives of tetrahydroisoquinoline, such as non-competitive AMPA receptor antagonists, have been evaluated in animal models for their effects on epileptic spike-wave discharges. Studies suggest a role for these compounds in absence epilepsies, potentially dependent on specific neuronal areas' involvement (Citraro et al., 2006).
Antitubercular and Antimicrobial Activities
Novel quinoline-based pyrimidine motifs, including tetrahydroisoquinoline derivatives, have shown promising antitubercular and broad-spectrum antibacterial activities. Preliminary cytotoxicity studies suggest low cytotoxicity accompanying the potent antimicrobial activity of these compounds (Desai et al., 2014).
Anti-Cancer Research
Research on tetrahydroisoquinoline derivatives includes their application in anti-cancer studies. Some compounds have demonstrated excellent growth inhibitory activities against various tumor cell lines, indicating potential for future cancer therapies (Yan et al., 2013).
Synthesis of PET Ligands
Derivatives of tetrahydroisoquinoline have been explored for their potential as positron emission tomography (PET) ligands. These studies aim to develop new compounds that can image brain diseases, highlighting the importance of tetrahydroisoquinoline derivatives in neuroscientific research (Gao et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-propan-2-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9(2)11-5-3-4-10-8-13-7-6-12(10)11;/h3-5,9,13H,6-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMSOFVXGIXZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
1798012-02-8 | |
| Record name | 5-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528189.png)
![1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol](/img/structure/B1528190.png)
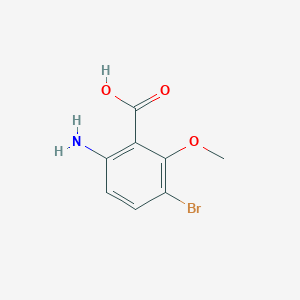
![5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B1528194.png)
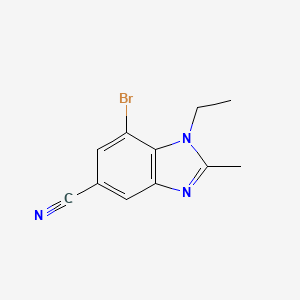
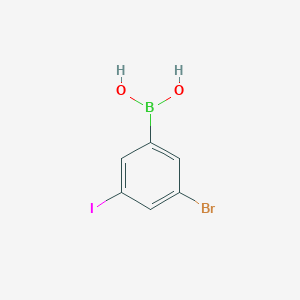
![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)
methanol](/img/structure/B1528199.png)
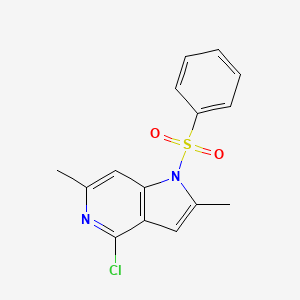
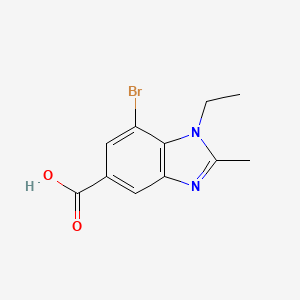
![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)
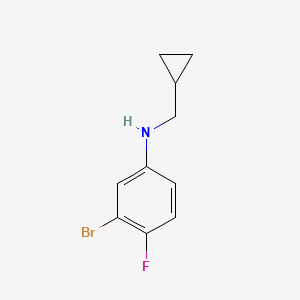
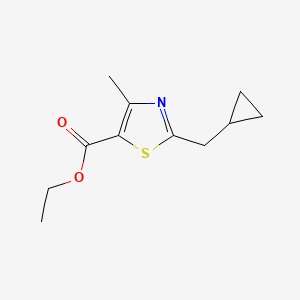
![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)